Anticancer Cytotoxicity: 4-Methoxy vs. 4-Chloro Substitution in 6-Hydroxyquinoline-4-carboxylic Acids
In a direct comparative study, the 4-methoxyphenyl derivative (M1) and 4-chlorophenyl derivative (M3) were evaluated against colorectal (HCT-116) and liver (HepG2) cancer cell lines. M1 exhibited an IC50 of 62.5 μg/mL against HCT-116 cells, which was 4.1-fold less potent than M3's IC50 of 15.3 μg/mL. Conversely, against HepG2 cells, M1 was 2.0-fold less potent (IC50 88.6 μg/mL) compared to M3 (IC50 43.62 μg/mL) [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 62.5 μg/mL (HCT-116); 88.6 μg/mL (HepG2) |
| Comparator Or Baseline | 2-(4-chlorophenyl)-6-hydroxyquinoline-4-carboxylic acid (M3): 15.3 μg/mL (HCT-116); 43.62 μg/mL (HepG2) |
| Quantified Difference | 4.1-fold less potent (HCT-116); 2.0-fold less potent (HepG2) |
| Conditions | Human HCT-116 colon cancer and HepG2 hepatocellular carcinoma cell lines; MTT assay |
Why This Matters
The 4-methoxy substitution confers distinct, quantifiable differences in cytotoxicity against specific cancer cell lines, enabling researchers to select the appropriate analog for structure-activity relationship (SAR) studies or targeted antiproliferative screening.
- [1] Malghani Z, et al. Molecular Docking, Antioxidant, Anticancer and Antileishmanial Effects of Newly Synthesized Quinoline Derivatives. Anticancer Agents Med Chem. 2020;20(13):1516-1529. doi:10.2174/1871520620666200516145117. View Source
